![molecular formula C8H12N2O B12875209 5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12875209.png)
5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of histamine dihydrochloride with paraformaldehyde in water, followed by heating the mixture to reflux for several hours. The resulting product can be isolated and purified through standard techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Applications De Recherche Scientifique
5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with various biomolecules.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it acts as a GABA(A) receptor agonist, preferentially activating delta-subunit-containing GABA(A) receptors. This interaction leads to the modulation of neuronal excitability and has sedative and hypnotic effects . The compound’s ability to bind to these receptors and modulate their activity underpins its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol:
4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridine: This compound is used in the synthesis of various inhibitors and has distinct chemical properties.
Uniqueness
5,6-Dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively activate certain GABA(A) receptor subtypes sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
5,6-dimethyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C8H12N2O/c1-6-3-8-7(4-9-11-8)5-10(6)2/h4,6H,3,5H2,1-2H3 |
Clé InChI |
DXRIOBCVWAQODN-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2=C(CN1C)C=NO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





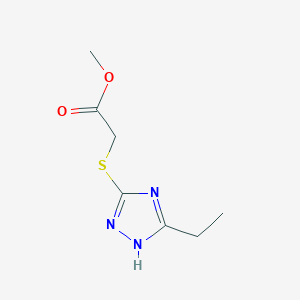
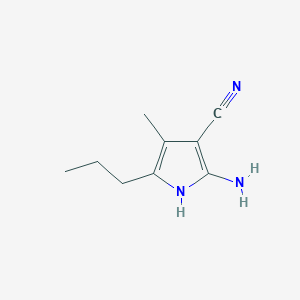

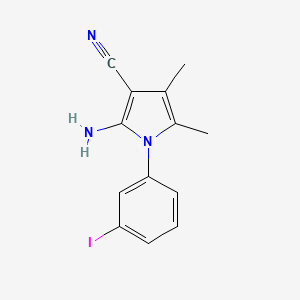
![2-(Bromomethyl)-6-iodobenzo[d]oxazole](/img/structure/B12875167.png)
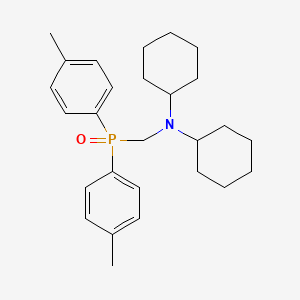
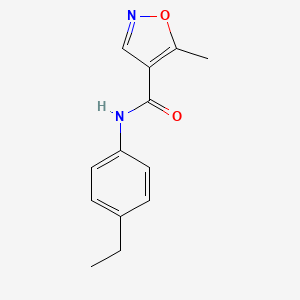
![3-(Pentan-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12875187.png)
![3-[2-[(E)-2-nitroethenyl]pyrrol-1-yl]benzoic acid](/img/structure/B12875189.png)
![(4-Methoxyphenyl)[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]methanone](/img/structure/B12875192.png)

